molecular formula C11H14Br2O B13059470 1-Bromo-3-((5-bromopentyl)oxy)benzene

1-Bromo-3-((5-bromopentyl)oxy)benzene

Katalognummer: B13059470
Molekulargewicht: 322.04 g/mol
InChI-Schlüssel: ZEBWKACYDALKEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-3-((5-bromopentyl)oxy)benzene is an organic compound with the molecular formula C11H14Br2O. It is a derivative of benzene, where a bromine atom is attached to the first carbon and a 5-bromopentyl group is attached to the third carbon through an ether linkage. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-((5-bromopentyl)oxy)benzene typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

1-Bromo-3-((5-bromopentyl)oxy)benzene can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen atoms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents like ethanol.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

    Nucleophilic Substitution: Products include phenols or amines.

    Oxidation: Products include benzaldehyde or benzoic acid derivatives.

    Reduction: Products include the corresponding hydrocarbons.

Wissenschaftliche Forschungsanwendungen

1-Bromo-3-((5-bromopentyl)oxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Bromo-3-((5-bromopentyl)oxy)benzene involves its reactivity with various nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, allowing the compound to form new bonds with other molecules. The ether linkage provides stability and influences the compound’s reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Bromo-2-((5-bromopentyl)oxy)benzene
  • 1-Bromo-4-((5-bromopentyl)oxy)benzene
  • 1-Chloro-3-((5-chloropentyl)oxy)benzene

Uniqueness

1-Bromo-3-((5-bromopentyl)oxy)benzene is unique due to the specific positioning of the bromine atoms and the ether linkage, which influences its reactivity and potential applications. Compared to its analogs, it may exhibit different reactivity patterns and interactions with other molecules, making it valuable for specific research and industrial applications.

Eigenschaften

Molekularformel

C11H14Br2O

Molekulargewicht

322.04 g/mol

IUPAC-Name

1-bromo-3-(5-bromopentoxy)benzene

InChI

InChI=1S/C11H14Br2O/c12-7-2-1-3-8-14-11-6-4-5-10(13)9-11/h4-6,9H,1-3,7-8H2

InChI-Schlüssel

ZEBWKACYDALKEO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)Br)OCCCCCBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.